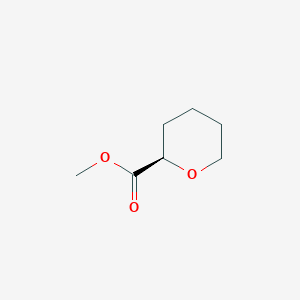
2H-Pyran-2-carboxylicacid,tetrahydro-,methylester,(R)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl tetrahydro-2H-pyran-2-carboxylate typically involves the reaction of tetrahydro-2H-pyran-2-carboxylic acid with methanol in the presence of a catalyst . The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
Industrial production methods for ®-methyl tetrahydro-2H-pyran-2-carboxylate may involve continuous flow processes to enhance efficiency and yield. These methods often use advanced catalytic systems to ensure high enantioselectivity and purity .
Chemical Reactions Analysis
Types of Reactions
®-methyl tetrahydro-2H-pyran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and strong bases like sodium hydride (NaH).
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives .
Scientific Research Applications
®-methyl tetrahydro-2H-pyran-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ®-methyl tetrahydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways . The exact mechanism depends on the specific application and the molecular context in which it is used .
Comparison with Similar Compounds
Similar Compounds
Methyl tetrahydro-2H-pyran-4-carboxylate: Similar in structure but differs in the position of the carboxylate group.
Methyl tetrahydro-2H-pyran-3-carboxylate: Another structural isomer with the carboxylate group at a different position.
Uniqueness
®-methyl tetrahydro-2H-pyran-2-carboxylate is unique due to its specific chiral configuration, which can impart distinct biological and chemical properties compared to its isomers . This uniqueness makes it valuable in enantioselective synthesis and applications requiring specific stereochemistry .
Properties
IUPAC Name |
methyl (2R)-oxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-9-7(8)6-4-2-3-5-10-6/h6H,2-5H2,1H3/t6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZRCUVVJMWSMP-ZCFIWIBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S)-1-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B33986.png)
![2-(Tributylstannyl)benzo[d]oxazole](/img/structure/B33987.png)
![2-[(Z)-7-hydroxy-3,7-dimethyloct-2-enyl]-6-methoxycyclohexa-2,5-diene-1,4-dione](/img/structure/B33989.png)

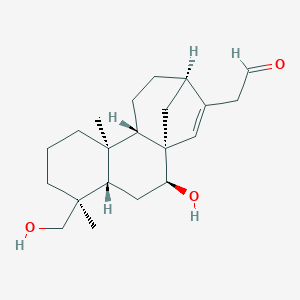
![[[2-(1,3-Dichloro-1,1,3,3-Tetrafluoro-2-Hydroxy-Propan-2-ylCyclohexylidene]Amino]Thiourea](/img/structure/B33997.png)
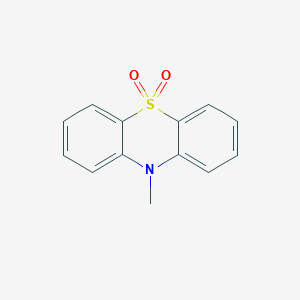
![2,4-Diphenylpyrimido[1,2-a]benzimidazole](/img/structure/B34003.png)
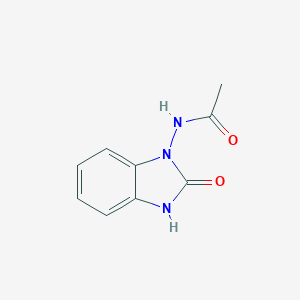
![2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine](/img/structure/B34008.png)
![(R)-N-(2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide](/img/structure/B34009.png)

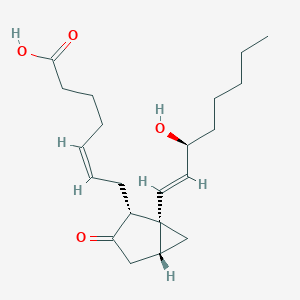
![[(1R,2R,3R)-4-(6-aminopurin-9-yl)-2,3-dihydroxycyclopentyl]methyl 3-ethoxypropanoate](/img/structure/B34015.png)
